N-{5-[2-(4-BROMOBENZENESULFONYL)ETHYL]-1,3,4-THIADIAZOL-2-YL}THIOPHENE-2-CARBOXAMIDE
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Overview
Description
N-{5-[2-(4-BROMOBENZENESULFONYL)ETHYL]-1,3,4-THIADIAZOL-2-YL}THIOPHENE-2-CARBOXAMIDE is a complex organic compound that belongs to the class of thiadiazole derivatives This compound is characterized by the presence of a thiadiazole ring, a thiophene ring, and a sulfonyl group attached to a bromophenyl moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{5-[2-(4-BROMOBENZENESULFONYL)ETHYL]-1,3,4-THIADIAZOL-2-YL}THIOPHENE-2-CARBOXAMIDE typically involves multiple steps, starting with the preparation of intermediate compounds. One common synthetic route involves the reaction of 4-bromobenzenesulfonyl chloride with ethylenediamine to form an intermediate, which is then reacted with thiophene-2-carboxylic acid and thionyl chloride to yield the final product. The reaction conditions often include the use of solvents such as dichloromethane and catalysts like triethylamine to facilitate the reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
N-{5-[2-(4-BROMOBENZENESULFONYL)ETHYL]-1,3,4-THIADIAZOL-2-YL}THIOPHENE-2-CARBOXAMIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The bromophenyl moiety allows for nucleophilic substitution reactions, where the bromine atom can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols. Substitution reactions can result in various substituted derivatives of the original compound.
Scientific Research Applications
N-{5-[2-(4-BROMOBENZENESULFONYL)ETHYL]-1,3,4-THIADIAZOL-2-YL}THIOPHENE-2-CARBOXAMIDE has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory, anti-cancer, and anti-microbial activities.
Industry: Utilized in the development of new materials and as a component in various industrial processes.
Mechanism of Action
The mechanism of action of N-{5-[2-(4-BROMOBENZENESULFONYL)ETHYL]-1,3,4-THIADIAZOL-2-YL}THIOPHENE-2-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and inhibit their activity, thereby affecting various biochemical processes. For example, it may inhibit the activity of certain kinases or proteases, leading to the modulation of signaling pathways involved in cell growth and apoptosis.
Comparison with Similar Compounds
Similar Compounds
- N-(5-{2-[(4-chlorophenyl)sulfonyl]ethyl}-1,3,4-thiadiazol-2-yl)-2-thiophenecarboxamide
- N-(5-{2-[(4-fluorophenyl)sulfonyl]ethyl}-1,3,4-thiadiazol-2-yl)-2-thiophenecarboxamide
- N-(5-{2-[(4-methylphenyl)sulfonyl]ethyl}-1,3,4-thiadiazol-2-yl)-2-thiophenecarboxamide
Uniqueness
The uniqueness of N-{5-[2-(4-BROMOBENZENESULFONYL)ETHYL]-1,3,4-THIADIAZOL-2-YL}THIOPHENE-2-CARBOXAMIDE lies in the presence of the bromophenyl moiety, which imparts distinct chemical and biological properties. The bromine atom can participate in halogen bonding and influence the compound’s reactivity and interactions with biological targets. This makes it a valuable compound for various research applications and distinguishes it from other similar compounds.
Properties
Molecular Formula |
C15H12BrN3O3S3 |
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Molecular Weight |
458.4 g/mol |
IUPAC Name |
N-[5-[2-(4-bromophenyl)sulfonylethyl]-1,3,4-thiadiazol-2-yl]thiophene-2-carboxamide |
InChI |
InChI=1S/C15H12BrN3O3S3/c16-10-3-5-11(6-4-10)25(21,22)9-7-13-18-19-15(24-13)17-14(20)12-2-1-8-23-12/h1-6,8H,7,9H2,(H,17,19,20) |
InChI Key |
VOCKBALLIKOIOJ-UHFFFAOYSA-N |
SMILES |
C1=CSC(=C1)C(=O)NC2=NN=C(S2)CCS(=O)(=O)C3=CC=C(C=C3)Br |
Canonical SMILES |
C1=CSC(=C1)C(=O)NC2=NN=C(S2)CCS(=O)(=O)C3=CC=C(C=C3)Br |
Origin of Product |
United States |
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